molecular formula C16H14BrN3O B5911394 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide

5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide

Cat. No. B5911394
M. Wt: 344.21 g/mol
InChI Key: HZIWUOBQSKSBSP-HMUDDCJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide, also known as BMN, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMN is a derivative of nicotinohydrazide and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide may act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide has also been shown to exhibit anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide in lab experiments is its ability to exhibit anti-cancer activity against a range of cancer cell lines. This makes it a promising compound for further study as a potential anti-cancer agent. However, one limitation of using 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

For the study of 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide include further investigation of its anti-cancer activity, exploration of its potential use in the treatment of inflammatory and infectious diseases, and improving its solubility for enhanced therapeutic efficacy.

Synthesis Methods

The synthesis of 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide involves the reaction of 5-bromo-2-hydroxynicotinaldehyde with 2-methyl-3-phenylacryloylhydrazide in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 5-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)nicotinohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.

properties

IUPAC Name

5-bromo-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-12(7-13-5-3-2-4-6-13)9-19-20-16(21)14-8-15(17)11-18-10-14/h2-11H,1H3,(H,20,21)/b12-7+,19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIWUOBQSKSBSP-HMUDDCJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide

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